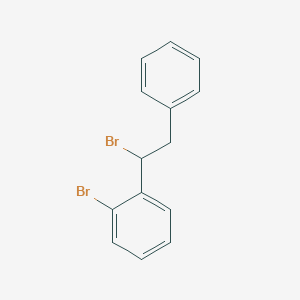
2,2'-Dibromo-1,2-diphenylethane
Cat. No. B8299775
M. Wt: 340.05 g/mol
InChI Key: JJFRVCBLRIZQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06369254B1
Procedure details


200 g (0.8 mol) of 2-bromobenzylbromide and 800 ml of dry THF were placed in a 2 L round bottom flask equipped with mechanical stirrer. Keeping this mixture at 20° C., 9.8 g of Mg (0.4 mol) was added in small portions. The reaction was started with a trace of iodine and stirred for 20 h. Workup was done by decanting the organic layer from the salts and washing the salts with 4 portions of 50 ml THF. The organic layers were combined and concentrated in vacuo. The resulting solid was dissolved in 400 ml dichloromethane and washed with 400 ml 5% HCl and twice with 200 ml water. The organic layer was separated from the aqueous layer, dried with MgSO4, and concentrated in vacuo. Crystallization was done from ethanol. The product was isolated as white crystals (52 g). The remaining supernatant liquor was distilled to remove the starting material and by-products. The distilled product was crystallized from pentane and afforded an additional 12.6 g of product. Total product 64.6 g. Yield 48%.


[Compound]
Name
Mg
Quantity
9.8 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][Br:5].II>C1COCC1>[Br:5][CH:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[Br:1])[CH2:4][C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(CBr)C=CC=C1
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
[Compound]
|
Name
|
Mg
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 20 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with mechanical stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by decanting the organic layer from the salts
|
WASH
|
Type
|
WASH
|
|
Details
|
washing the salts with 4 portions of 50 ml THF
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting solid was dissolved in 400 ml dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 400 ml 5% HCl and twice with 200 ml water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated from the aqueous layer
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystallization
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(CC1=CC=CC=C1)C1=C(C=CC=C1)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 52 g | |
| YIELD: CALCULATEDPERCENTYIELD | 38.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

